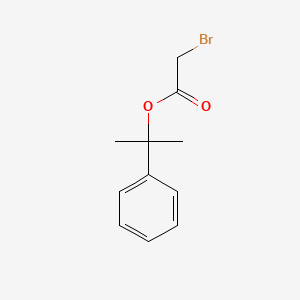
4-Aminocyclohexanol-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminocyclohexanol-d10 is a deuterated derivative of 4-Aminocyclohexanol, where the hydrogen atoms are replaced with deuterium. This compound has the molecular formula C6H3D10NO and a molecular weight of 125.24 . It is primarily used in scientific research, particularly in studies involving isotopic labeling and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclohexanol-d10 can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-aminophenol. This process typically uses a ruthenium-based catalyst on an aluminum oxide support (Ru/Al2O3) under high pressure and temperature conditions . The reaction conditions often include temperatures around 140°C and pressures of 1.6 MPa, with a reaction time of approximately 3 hours .
Another method involves the use of a palladium on carbon (Pd/C) catalyst with a carbonate auxiliary agent and a ketone solvent. This reaction is carried out at 100°C for about 7 hours . Both methods aim to achieve high yields and selectivity for the desired trans-isomer of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and scalability of the production process. The choice of catalyst, reaction conditions, and purification methods are crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Aminocyclohexanol-d10 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexylamines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces cyclohexanone or cyclohexanol derivatives.
Reduction: Yields cyclohexylamines.
Substitution: Forms various substituted cyclohexanol derivatives.
Scientific Research Applications
4-Aminocyclohexanol-d10 is widely used in scientific research due to its unique isotopic labeling properties. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of 4-Aminocyclohexanol-d10 involves its interaction with specific molecular targets and pathways. In biochemical studies, it acts as a tracer molecule, allowing researchers to monitor the movement and transformation of compounds within biological systems. The deuterium atoms provide a distinct signal in mass spectrometry and NMR spectroscopy, facilitating the identification and quantification of metabolites .
Comparison with Similar Compounds
Similar Compounds
4-Aminocyclohexanol: The non-deuterated version of 4-Aminocyclohexanol-d10.
4-Hydroxycyclohexylamine: A structurally similar compound with a hydroxyl group instead of an amino group.
Cyclohexanol: A simpler analog without the amino group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the stability and detection sensitivity in mass spectrometry and NMR spectroscopy, making it a valuable tool for tracing and studying complex biochemical processes .
Properties
IUPAC Name |
4-amino-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2/i1D2,2D2,3D2,4D2,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXLGZJLAOKJN-MBXGXEIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])N)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)



![(2E)-2-[2-[(Cyclohexylamino)thioxomethyl]hydrazinylidene]propanoic Acid](/img/structure/B568949.png)



